molecular formula C11H18N5O13P3S B12085102 6-Methylthioguanosine-5'-triphosphate sodium salt-10 mM aqueous solution

6-Methylthioguanosine-5'-triphosphate sodium salt-10 mM aqueous solution

Cat. No.: B12085102
M. Wt: 553.28 g/mol
InChI Key: OEADSCLLOMTXGV-UHFFFAOYSA-N
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Description

6-Methylthioguanosine-5’-triphosphate sodium salt-10 mM aqueous solution is a synthetic, modified ribonucleoside. It is known for its role as an activator of the antiviral response and has been shown to inhibit the replication of both DNA and RNA viruses in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylthioguanosine-5’-triphosphate involves the phosphorylation of 6-Methylthioguanosine. The process typically includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the stability of the compound.

Industrial Production Methods: Industrial production of 6-Methylthioguanosine-5’-triphosphate sodium salt involves large-scale phosphorylation reactions followed by purification using ion exchange chromatography. The compound is then converted to its sodium salt form and dissolved in water to achieve a 10 mM concentration .

Types of Reactions:

    Oxidation: 6-Methylthioguanosine-5’-triphosphate can undergo oxidation reactions, although these are less common due to the stability of the thioguanosine moiety.

    Reduction: Reduction reactions are also rare for this compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) in aqueous solution.

    Substitution: Nucleophiles such as hydroxide ions (OH-) in basic conditions.

Major Products:

Scientific Research Applications

6-Methylthioguanosine-5’-triphosphate sodium salt is widely used in scientific research due to its antiviral properties. It is utilized in studies involving the inhibition of viral replication, particularly for DNA and RNA viruses. Additionally, it is used in biochemical assays to study the activation of antiviral responses and the mechanisms of viral inhibition .

In the field of medicine, this compound is explored for its potential therapeutic applications in treating viral infections. It is also used in molecular biology research to understand the interactions between modified ribonucleosides and viral enzymes .

Mechanism of Action

The mechanism of action of 6-Methylthioguanosine-5’-triphosphate involves its incorporation into viral RNA, leading to the inhibition of viral replication. The compound targets viral RNA polymerases, thereby preventing the synthesis of viral RNA. This action disrupts the viral life cycle and inhibits the proliferation of the virus .

Comparison with Similar Compounds

Uniqueness: 6-Methylthioguanosine-5’-triphosphate sodium salt is unique due to its enhanced antiviral activity, attributed to the presence of the methylthio group. This modification increases its efficacy in inhibiting viral replication compared to other similar compounds .

Properties

Molecular Formula

C11H18N5O13P3S

Molecular Weight

553.28 g/mol

IUPAC Name

[[5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H18N5O13P3S/c1-33-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)

InChI Key

OEADSCLLOMTXGV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

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